molecular formula C9H20N2O5 B6233271 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea CAS No. 72877-98-6

1,3-bis[2-(2-hydroxyethoxy)ethyl]urea

Cat. No.: B6233271
CAS No.: 72877-98-6
M. Wt: 236.27 g/mol
InChI Key: NTVMILOZMRGPCB-UHFFFAOYSA-N
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Description

1,3-bis[2-(2-hydroxyethoxy)ethyl]urea is a synthetic urea derivative characterized by its polyether-containing hydroxyethyl side chains . This molecular structure, featuring multiple oxygen atoms and terminal hydroxyl groups, suggests potential utility as a versatile building block or intermediate in organic synthesis and polymer chemistry. The ether linkages are known to impart flexibility and hydrophilicity, making this compound a candidate for research into specialty polymers, such as polyurethanes and hydrogels, where it could be used to modify material properties like biodegradability, water absorption, and elasticity. Available data confirms its molecular formula as C9H20N2O5 . Researchers are exploring its applications in creating novel materials with tailored characteristics for industrial and biomedical applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

72877-98-6

Molecular Formula

C9H20N2O5

Molecular Weight

236.27 g/mol

IUPAC Name

1,3-bis[2-(2-hydroxyethoxy)ethyl]urea

InChI

InChI=1S/C9H20N2O5/c12-3-7-15-5-1-10-9(14)11-2-6-16-8-4-13/h12-13H,1-8H2,(H2,10,11,14)

InChI Key

NTVMILOZMRGPCB-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)NC(=O)NCCOCCO

Purity

95

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for 1,3 Bis 2 2 Hydroxyethoxy Ethyl Urea

Direct Condensation Approaches and Optimization Strategies

The synthesis of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea is primarily achieved through direct condensation reactions. These methods involve the formation of the central urea (B33335) linkage by combining appropriate precursors. Optimization of these strategies focuses on improving yield, purity, and reaction conditions.

Reaction of Urea with Hydroxyalkylamines/Ethanolamines

A primary and straightforward method for synthesizing symmetrically substituted ureas is the reaction of urea with a corresponding amine. In the case of this compound, the key precursor is 2-(2-aminoethoxy)ethanol. The reaction proceeds through the nucleophilic attack of the amine group on the carbonyl carbon of urea, leading to the displacement of ammonia (B1221849) and the formation of the N,N'-disubstituted urea.

This reaction is typically carried out at elevated temperatures, often in the range of 115-140°C, to facilitate the release of ammonia gas, which drives the reaction to completion. While the reaction can be performed without a solvent, using an inert, high-boiling solvent can aid in heat transfer and temperature control. A similar process involving the reaction of urea with ethanolamine at 115°C for 8 hours is used to produce 1,3-bis(2-hydroxyethyl)urea (B94319), yielding a mixture that requires further purification. google.com For the synthesis of analogous N,N′-bis(2-hydroxyethyl)urea, reaction temperatures of 135°C for 2 hours followed by 140°C for 6 hours are employed to continuously remove the gaseous ammonia byproduct, achieving yields of up to 76%. researchgate.net

Table 1: Comparative Reaction Conditions for Urea-Amine Condensation

Product Amine Reactant Temperature (°C) Time (h) Yield (%)
1,3-bis(2-hydroxyethyl)urea Ethanolamine 115 8 up to 80
N,N′-bis(2-hydroxyethyl)urea Ethanolamine 135-140 8 76

Data for this compound is extrapolated from analogous reactions.

Catalytic Pathways Utilizing Ethylene (B1197577) Carbonate

An alternative and often higher-yielding route involves the use of ethylene carbonate. This method can proceed via two main pathways: the reaction of ethylene carbonate with 2-(2-aminoethoxy)ethanol or the reaction of ethylene carbonate directly with urea.

In the first pathway, ethylene carbonate reacts with the amine, 2-(2-aminoethoxy)ethanol. A proposed general mechanism involves the initial formation of a carbamate intermediate, which then reacts with another molecule of the amine to yield the final 1,3-disubstituted urea. researchgate.net This reaction can be catalyzed by basic metal oxides, such as calcium oxide (CaO), which has been shown to be an excellent and recyclable catalyst for producing other disubstituted ureas with high yields at around 100°C. researchgate.net

The second pathway involves the direct reaction of urea with ethylene carbonate. This approach has been successfully used to synthesize the similar compound 1,3-bis(2-hydroxyethyl)urea. The process involves reacting urea and ethylene carbonate in a 1:2 molar ratio in the presence of synthetic zeolites containing sodium and potassium oxides. google.com This catalytic method is conducted at a higher temperature of 140-150°C until the evolution of carbon dioxide ceases. This specific catalytic system has been shown to significantly increase the product yield to as high as 98% and reduce the reaction time by a factor of 1.5 to 2 compared to the direct reaction with ethanolamine. google.com

Table 2: Catalytic Synthesis Conditions

Reactants Catalyst Temperature (°C) Product Yield (%)
Urea, Ethylene Carbonate Synthetic Zeolites (Na₂O, K₂O) 140-150 1,3-bis(2-hydroxyethyl)urea up to 98

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are applicable to the synthesis of this compound. Key areas of exploration include the use of non-toxic reactants, recyclable catalysts, and solvent-free conditions.

The pathway utilizing ethylene carbonate is considered a "cleaner route" compared to methods involving toxic compounds like phosgene. researchgate.net The synthesis of ethylene carbonate itself can be achieved through green methods, such as the reaction between urea and ethylene glycol, which avoids more hazardous reagents. researchgate.net

Furthermore, the application of heterogeneous, recyclable catalysts like zeolites and basic metal oxides (e.g., CaO) aligns with green chemistry principles. google.comresearchgate.net These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. Performing these reactions without a solvent, where the reactants themselves form the reaction medium, is another key green strategy that has been proposed for the synthesis of various urea derivatives. researchgate.net This approach simplifies purification and reduces the environmental impact associated with solvent use and disposal.

Advanced Functionalization and Derivatization Strategies

The two terminal primary hydroxyl (-OH) groups in this compound are key sites for advanced functionalization and derivatization. These modifications can be used to alter the compound's physical and chemical properties, such as solubility, reactivity, and potential for polymerization.

Introduction of Terminal Functionalities via Alkylation and Etherification

The terminal hydroxyl groups can undergo etherification reactions to introduce a wide range of functionalities. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (R-X). This results in the formation of an ether linkage (R-O-).

CO(NHCH₂CH₂OCH₂CH₂OH)₂ + 2 NaH → CO(NHCH₂CH₂OCH₂CH₂O⁻Na⁺)₂ + 2 H₂ CO(NHCH₂CH₂OCH₂CH₂O⁻Na⁺)₂ + 2 R-X → CO(NHCH₂CH₂OCH₂CH₂OR)₂ + 2 NaX

This strategy allows for the introduction of various alkyl (R) groups, including simple alkyl chains, benzyl groups, or functionalized chains containing other reactive sites. These modifications can be used to tune the molecule's properties for specific applications.

Amide and Ester Coupling Reactions for Diverse Derivatives

The terminal hydroxyl groups are readily converted into esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Esterification is one of the most fundamental and versatile reactions for derivatizing alcohols.

Reaction with Acid Chlorides: This is a highly efficient method, typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. CO(NHCH₂CH₂OCH₂CH₂OH)₂ + 2 RCOCl → CO(NHCH₂CH₂OCH₂CH₂OCOR)₂ + 2 HCl

Reaction with Carboxylic Acids (Fischer Esterification): This method involves heating the compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and water must be removed to drive it to completion.

The resulting ester derivatives can introduce a vast array of chemical functionalities depending on the "R" group of the acylating agent. While general methods exist for converting the core urea structure into an ester, these typically involve cleavage of the C-N bond. google.com The derivatization strategies discussed here focus on the modification of the terminal hydroxyl groups, preserving the central urea moiety.

Selective Chemical Modifications at Hydroxyl and Urea Sites

The structure of this compound features two primary functional regions amenable to chemical alteration: the terminal hydroxyl (-OH) groups and the internal urea (-NH-CO-NH-) linkage. Selective modification of these sites allows for the fine-tuning of the molecule's physical and chemical properties.

Modifications at Hydroxyl Sites: The two primary hydroxyl groups are reactive sites for a variety of standard alcohol chemistries. These include:

Esterification: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form terminal ester groups.

Etherification: Williamson ether synthesis or reaction with alkyl halides under basic conditions to extend the ether chains.

Urethane (B1682113) formation: Reaction with isocyanates to cap the molecule with urethane linkages, potentially for incorporation into polyurethane systems.

Achieving selectivity in these reactions requires careful control of conditions to prevent competing reactions at the urea N-H sites, which are also nucleophilic.

Modifications at Urea Sites: The urea group offers distinct possibilities for modification.

Hydrogen Bonding: The four N-H protons are potent hydrogen bond donors. This characteristic is fundamental to the supramolecular chemistry of urea derivatives, influencing properties like viscosity, gelation in organic solvents, and their ability to act as organocatalysts. tandfonline.comnih.govchemrxiv.org

Alkylation and Arylation: The N-H protons can be substituted through reactions such as palladium-catalyzed arylation, allowing for the synthesis of more complex, unsymmetrical urea derivatives. organic-chemistry.org N-methylation, in particular, can significantly alter the conformational preferences and biological activity of urea-containing molecules. nih.gov

Reactivity of the Carbonyl Group: The urea carbonyl can participate in hydrogen bonding as an acceptor. nih.gov While less common, it can also undergo reduction to methylene (B1212753) ureas. rsc.org

The dual functionality of the molecule permits the synthesis of various derivatives. For instance, polyetheramines are often functionalized by reacting their terminal amine groups with isocyanates to form urea linkages, a foundational reaction in the synthesis of rheology modifiers. scispace.comkuleuven.be This highlights the robustness of the urea group and its utility in materials science.

Reaction Mechanisms and Kinetic Studies in the Formation of Urea-Ether Compounds

The synthesis of this compound and related urea-ether compounds can proceed through several mechanistic pathways. The specific route is largely determined by the choice of carbonyl source and the reaction conditions employed.

Elucidation of Reaction Intermediates

Understanding the transient species formed during synthesis is key to controlling reaction outcomes. Three primary intermediates have been identified in the formation of N,N'-disubstituted ureas.

Isocyanate Intermediate: This is a highly reactive intermediate central to many urea syntheses. It is generated from the reaction of a primary amine with phosgene or its equivalents, or through rearrangement reactions like the Curtius or Hofmann rearrangements. nih.govorganic-chemistry.org The isocyanate then rapidly reacts with a second amine to form the stable urea bond.

Carbamate Intermediate: When using safer carbonyl sources like ethylene carbonate or diethyl carbonate, the reaction with an amine typically proceeds via a carbamate intermediate. For instance, an amine will react with ethylene carbonate to form a 2-hydroxyethyl carbamate. researchgate.netscispace.com This intermediate then reacts with a second amine molecule, eliminating ethylene glycol to produce the final disubstituted urea. scispace.com

Carbamic Acid Intermediate: In syntheses utilizing carbon dioxide, the initial step is often the formation of a carbamic acid from the reaction of an amine and CO2. mdpi.comresearchgate.netnih.gov These intermediates can be unstable, but can be dehydrated to form isocyanates or react further. nih.gov In some cases, they can be isolated as stable alkyl ammonium carbamate salts, which serve as direct precursors to urea derivatives. nih.gov

Table 1: Key Intermediates in Urea-Ether Synthesis
IntermediateTypical PrecursorsMechanistic Role
IsocyanateAmine + Phosgene (or equivalents); Acyl Azides (Curtius)Highly reactive species, undergoes nucleophilic attack by an amine.
CarbamateAmine + Ethylene Carbonate / Diethyl CarbonateStable intermediate that reacts with a second amine in a subsequent step.
Carbamic Acid / Carbamate SaltAmine + Carbon Dioxide (CO2)Initial product of CO2 fixation; can be dehydrated to an isocyanate or used directly.

Influence of Catalysis on Reaction Rates and Selectivity

Catalysis is crucial for achieving efficient and selective synthesis of urea-ether compounds, particularly when using less reactive carbonyl sources.

Base Catalysis: Both solid and soluble bases are effective catalysts.

Solid Bases: Heterogeneous catalysts like calcium oxide (CaO) have proven to be highly active and recyclable for synthesizing N,N'-disubstituted ureas from amines and ethylene carbonate. researchgate.netscispace.com The high basicity of CaO is credited for its catalytic efficacy. researchgate.net Cesium carbonate (Cs2CO3) is also an effective catalyst for this transformation. researchgate.net

Organic Bases: Non-nucleophilic amidine and guanidine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are powerful organocatalysts. researchgate.net They activate reactants and facilitate key proton transfer steps, for example in the reaction of amines with CO2 or ethylene carbonate. nih.govresearchgate.net

Metal Catalysis: Various transition metal complexes catalyze urea formation.

Titanium Complexes: Cationic titanium complexes like Cp2Ti(OTf)2 effectively catalyze the conversion of isolated alkyl ammonium carbamates to their corresponding urea derivatives at elevated temperatures. nih.gov Kinetic studies of this system show the reaction is first-order with respect to the carbamate concentration. nih.gov

Zinc and Calcium Oxides: Mixed metal oxides, such as those based on zinc or calcium, have been investigated for the related synthesis of carbonates from urea and ethanol, demonstrating the utility of Lewis acidic sites in activating the urea carbonyl. researchgate.netrsc.org

Palladium Complexes: Palladium catalysts are primarily used in cross-coupling reactions to form N-aryl ureas from aryl halides and ureas. organic-chemistry.org

Kinetic investigations have provided valuable insights into these catalytic systems. For the CaO-catalyzed synthesis from ethylene carbonate, the rate-determining step was identified as the reaction between the intermediate carbamate and a second amine molecule. scispace.com In the aminolysis of polyurethanes to form diols and new ureas, an acid:base organocatalyst mixture (TBD:MSA) was shown to dramatically increase the reaction rate. researchgate.net

Table 2: Catalytic Systems for Urea-Ether Synthesis
Catalyst TypeExample CatalystReactantsKey Findings
Solid BaseCalcium Oxide (CaO)Amine + Ethylene CarbonateHighly active and recyclable; reaction proceeds via a carbamate intermediate. researchgate.netscispace.com
Organic BaseDBU, TBDAmine + CO2 / Ethylene CarbonateEfficient organocatalysts that activate reactants through hydrogen bonding and basicity. researchgate.net
Metal ComplexCp2Ti(OTf)2Alkyl Ammonium CarbamateCatalyzes conversion of pre-formed carbamate salts to ureas; kinetics are first-order in carbamate. nih.gov

Advanced Characterization Techniques in Chemical Research on 1,3 Bis 2 2 Hydroxyethoxy Ethyl Urea

Spectroscopic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) in Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons in the different chemical environments of the molecule. The N-H protons of the urea (B33335) group are expected to appear as a broad singlet or triplet, with a chemical shift that can be sensitive to solvent and concentration. The methylene (B1212753) (CH₂) protons adjacent to the nitrogen atoms, the ether linkages, and the terminal hydroxyl groups would each exhibit unique signals, likely as triplets due to coupling with neighboring methylene groups. The hydroxyl protons would also present a signal whose position is dependent on solvent and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the downfield region. The methylene carbons adjacent to the nitrogen, oxygen of the ether, and oxygen of the hydroxyl group will each have distinct chemical shifts.

Predicted NMR Data for 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C=O-~160-165
NHVariable (e.g., 5.5-6.5)-
OHVariable (e.g., 4.0-5.0)-
N-CH₂~3.3-3.5~40-45
O-CH₂ (ether)~3.5-3.7~70-75
O-CH₂ (ether)~3.6-3.8~68-73
HO-CH₂~3.7-3.9~60-65

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and study intermolecular interactions such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching of the urea group is anticipated around 1630-1680 cm⁻¹. The N-H stretching vibrations are expected to appear as a broad band in the region of 3200-3500 cm⁻¹, with its broadness indicating hydrogen bonding. The O-H stretching of the terminal hydroxyl groups would also contribute to this broad absorption. C-N stretching vibrations are expected in the 1400-1470 cm⁻¹ region, and C-O stretching of the ether and alcohol groups will be visible in the fingerprint region, typically between 1000 and 1250 cm⁻¹. chempure.in

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch of the urea is also observable in the Raman spectrum. Raman is particularly sensitive to the vibrations of non-polar bonds and can be a powerful tool for studying the conformation of the alkyl chains. The presence of hydrogen bonding can be inferred from shifts in the vibrational frequencies of the involved functional groups. acs.org

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (H-bonded)3200-3500 (broad)3200-3500 (broad)
N-H Stretch (H-bonded)3200-3500 (broad)3200-3500 (broad)
C-H Stretch2850-30002850-3000
C=O Stretch (Urea)1630-16801630-1680
N-H Bend1550-16501550-1650
C-N Stretch1400-14701400-1470
C-O Stretch (Ether & Alcohol)1000-12501000-1250

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

For this compound (C₉H₂₀N₂O₅), the expected molecular weight is approximately 236.27 g/mol . ambeed.comcymitquimica.com In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) at m/z 236 would be expected. The fragmentation pattern would likely involve the cleavage of the C-N and C-O bonds. Common fragments would include ions resulting from the loss of the hydroxyethoxyethyl side chains or parts thereof. For instance, cleavage of the bond between the nitrogen and the ethyl group could lead to characteristic fragments. Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecule at [M+H]⁺ (m/z 237) or a sodiated adduct at [M+Na]⁺ (m/z 259).

X-ray Diffraction and Scattering Techniques for Investigating Ordered States

X-ray techniques are crucial for understanding the arrangement of atoms and molecules in solid materials, from the atomic scale in single crystals to the nanoscale in larger assemblies.

Single Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. numberanalytics.com This technique can provide precise bond lengths, bond angles, and details of the intermolecular interactions that dictate the crystal packing.

Small-Angle X-ray Scattering (SAXS) for Nanostructure and Domain Morphology in Derived Materials

Small-Angle X-ray Scattering (SAXS) is a technique used to study the structure of materials on a nanometer to micrometer scale. It is particularly useful for characterizing the morphology of polymers and other complex materials that have variations in electron density over these length scales. numberanalytics.com

For materials derived from this compound, such as polyurethanes or other polymers where this molecule is incorporated as a monomer or a chain extender, SAXS would be a valuable tool. If the resulting polymer undergoes microphase separation, where hard and soft segments form distinct domains, SAXS can be used to determine the size, shape, and spacing of these domains. dtic.mil The scattering pattern would reveal information about the degree of ordering and the morphology of the nanostructure, which in turn influences the macroscopic properties of the material. For instance, in a study of wheat gluten films containing urea, SAXS revealed the formation of a hexagonal close-packed hierarchical structure. researchgate.net

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Phase Analysis in Polymeric Systems

Wide-Angle X-ray Diffraction (WAXD) is a powerful, non-destructive technique used to probe the crystalline structure of materials. nih.gov By analyzing the diffraction pattern of X-rays scattered by a sample, information about the arrangement of atoms and molecules, including the degree of crystallinity, crystallite size, and crystal structure, can be obtained. nih.govresearchgate.net In the context of polyurethanes, WAXD is instrumental in characterizing the microphase-separated morphology, where hard segments, formed by the diisocyanate and chain extender, can form ordered, crystalline domains within the amorphous soft segment matrix. ufrgs.brresearchgate.net

Research on polyurethanes synthesized with aliphatic diisocyanates and various aliphatic chain extenders has shown that the length and nature of the chain extender influence the resulting crystalline structure. researchgate.net For instance, studies on polyurethanes with different methylene units in the chain extender reveal the adoption of a triclinic lattice for the crystalline phase, similar to that of nylons, with chains in a fully extended conformation. researchgate.net

In a study of polyurethane elastomers based on polypropylene (B1209903) glycol and 4,4'-diphenylmethane diisocyanate (MDI), the use of monoethylene glycol (mEG) as a chain extender led to an increase in the crystalline ordering with higher mEG content. d-nb.info This suggests that a higher concentration of short-chain aliphatic diols can promote the segregation and crystallization of hard segments.

Table 1: Representative WAXD Data for Polyurethanes with Aliphatic Chain Extenders.
Polyurethane SystemChain ExtenderKey WAXD FindingsReference
Polyurethane based on polypropylene glycol and MDIMonoethylene Glycol (mEG)Increased crystalline ordering with higher mEG content. d-nb.info
Linear aliphatic polyurethanesAliphatic diols with 5-12 methylene unitsAdoption of a triclinic crystal structure similar to α-form nylons. researchgate.net
Polyurethane with crystallizable soft blocksAliphatic diisocyanateBest phase separation efficiency and development of a hydrogen bond network. researchgate.net

Based on these analogous systems, it can be postulated that a polyurethane incorporating this compound as a chain extender would exhibit a semi-crystalline morphology. The presence of ether linkages would provide flexibility, potentially influencing the degree of phase separation and the perfection of the hard segment crystals. The hydroxyl end-groups are the reactive sites for the formation of urethane (B1682113) linkages with a diisocyanate.

Thermal Analysis Methods for Investigating Energetic Transitions

Thermal analysis techniques are indispensable for characterizing the thermal stability, phase transitions, and decomposition behavior of polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful methods used in this regard.

Differential Scanning Calorimetry (DSC) in Polymer Segment Dynamics and Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. cityu.edu.hk This technique is highly sensitive to thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). cityu.edu.hk In polyurethane research, DSC is crucial for understanding the dynamics of the soft and hard segments and the extent of their phase separation. d-nb.infocityu.edu.hk

For polyurethanes containing aliphatic ether diol chain extenders, DSC analysis typically reveals a low-temperature Tg corresponding to the amorphous soft segment and, depending on the hard segment concentration and chemistry, a higher temperature endotherm associated with the melting of crystalline hard segment domains.

In a study of polyurethane elastomers with varying monoethylene glycol (mEG) content, the soft segment Tg remained constant at approximately -64 °C, while the enthalpy of melting increased with higher mEG content, indicating a greater degree of hard segment crystallinity and phase separation. d-nb.info Another study on polyurethanes based on poly(ethylene glycol) (PEG) and hydroxyl-terminated polybutadiene (B167195) (HTPB) blends showed that the incorporation of PEG led to a much higher degree of phase separation and crystallinity compared to HTPB-only elastomers. tandfonline.com

Table 2: Representative DSC Data for Polyurethanes with Aliphatic Ether Diol Chain Extenders.
Polyurethane SystemChain Extender/Soft SegmentGlass Transition Temperature (Tg) of Soft Segment (°C)Melting Temperature (Tm) of Hard Segment (°C)Key DSC FindingsReference
PUR based on polypropylene glycol and MDIMonoethylene Glycol (mEG)-64Not specifiedEnthalpy of melting increases with increasing mEG content, indicating higher crystallinity. d-nb.info
HTPB/PEG blend PUPoly(ethylene glycol) (PEG)Not specifiedNot specifiedHigher phase separation and crystallinity compared to HTPB elastomer. tandfonline.comtandfonline.com
TPUs with different chain extenders1,4-butanediol-23155Clear phase separation with distinct soft and hard segment transitions. researchgate.net

For a polyurethane synthesized with this compound, one would expect the DSC thermogram to show a glass transition for the soft segment polyol used in the synthesis. The presence and characteristics of a melting endotherm for the hard segments would depend on the ability of the urethane groups formed with the diisocyanate and the this compound chain extender to organize into crystalline domains. The flexible ether linkages in the chain extender might lead to a less defined or broader melting transition compared to more rigid chain extenders.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Material Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov This technique is primarily used to determine the thermal stability and decomposition profile of materials. nih.gov For polyurethanes, TGA curves typically reveal a multi-step degradation process, corresponding to the decomposition of the hard and soft segments. nih.govresearchgate.net

The thermal stability of polyurethanes is influenced by the chemical structure of both the hard and soft segments. The urethane linkage itself is often the least thermally stable component. nih.gov Studies on polyether-based thermoplastic polyurethanes have shown that the initial decomposition temperature is often dictated by the type of isocyanate and the alcohol that form the urethane group. nih.gov

In an investigation of the thermal degradation of polyurethane foam, it was found that under an inert atmosphere, the decomposition starts with the breaking of the urethane bond, followed by the degradation of the resulting ether chains. srce.hr In an oxidative atmosphere, the degradation process is accelerated. srce.hr Research on thermoplastic polyurethane elastomers based on different diisocyanates showed that those synthesized from MDI exhibited higher thermal stability than those from hexamethylene diisocyanate (HDI), with initial decomposition temperatures in an inert atmosphere around 299-301 °C for MDI-based TPUs and 280-282 °C for HDI-based TPUs. nih.gov

Table 3: Representative TGA Data for Polyurethanes with Ether Linkages.
Polyurethane SystemAtmosphereDecomposition Temperature (Tonset or T10%)Key TGA FindingsReference
Polyether urethanesNot specified304-308 °C (T10%)Thermal stability is primarily governed by the stability of the urethane linkages. researchgate.net
TPU elastomers from MDIHelium299-301 °C (T1%)Higher thermal stability compared to HDI-based TPUs. nih.gov
TPU elastomers from HDIHelium280-282 °C (T1%)Lower thermal stability compared to MDI-based TPUs. nih.gov
HTPB-based polyurethaneNitrogen~300 °CTwo-step degradation process. researchgate.net

Role in Polymer Science and Engineering: Design and Performance of Derived Materials

Monomer and Crosslinker Applications in Polymer Synthesis

The dual functionality of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea, with its reactive hydroxyl groups, enables its integration into various polymer backbones through reactions characteristic of alcohols, most notably with isocyanates.

In the synthesis of polyurethanes and polyureas, small-molecule diols and diamines are often used as chain extenders to build up the hard segment of the polymer. The hydroxyl groups of this compound allow it to react with diisocyanates, thereby incorporating the urea (B33335) and ether functionalities directly into the polymer backbone. This integration is significant because the urea group can form strong bidentate hydrogen bonds, which are more robust than the hydrogen bonds formed by urethane (B1682113) linkages. This enhanced hydrogen bonding can lead to improved mechanical properties and thermal stability in the resulting polymer. The general synthesis of poly(urethane-urea)s is a two-step process where a prepolymer is first formed from a macrodiol and an excess of diisocyanate, followed by a reaction with a diamine chain extender tue.nl. While direct use of this compound is not detailed, related diol chain extenders are crucial in polyurethane systems researchgate.netutwente.nl.

Segmented copolymers, such as poly(ether urethane)s and poly(ether urethane urea)s, are a class of thermoplastic elastomers whose properties are derived from the microphase separation of incompatible hard and soft segments. The soft segments, typically made of flexible polyether or polyester macrodiols, provide elasticity, while the hard segments, formed by the reaction of diisocyanates with chain extenders, impart strength and rigidity through physical crosslinking dur.ac.uknih.gov.

The incorporation of this compound would contribute to the hard segment of the copolymer. The central urea group, with its strong hydrogen-bonding capability, would enhance the cohesion and ordering within the hard domains. The flexible ether linkages within the structure of this compound could modulate the interface between the hard and soft segments, potentially influencing the degree of phase separation and, consequently, the final mechanical properties of the material. The choice of chain extender is known to significantly influence the morphology and properties of segmented polyurethanes rsc.org.

Hyperbranched and dendritic polymers are characterized by their highly branched, three-dimensional structures. The synthesis of such polymers often involves the use of ABx-type monomers, where 'A' and 'B' are different reactive functional groups. While there is no direct evidence of this compound being used for this purpose, its structure is informative for conceptual designs. The urea linkage is a key feature in some hyperbranched polymers, contributing to their unique properties through hydrogen bonding vub.be. The synthesis of hyperbranched polyureas has been achieved through the self-polycondensation of AB2-type monomers, where an isocyanate group reacts with two amine groups dur.ac.uk. Conceptually, a derivative of this compound could be envisioned as a building block in such complex architectures.

Functional Polymers and Advanced Materials Derived from this compound

The specific functionalities within this compound make it a candidate for the development of functional polymers with specialized properties.

Low molecular weight compounds containing urea or bis-urea functionalities are well-known for their ability to act as organogelators or rheology modifiers. This is due to their capacity for self-assembly into long, fibrillar networks through directional hydrogen bonding, which can immobilize solvent molecules and significantly increase viscosity. Polyether-urea derivatives, in particular, have been synthesized and studied for their gelation properties in cosmetic solvents scispace.com. The combination of flexible polyether chains and strongly interacting urea groups in derivatives of this compound could lead to effective rheology modifiers. The self-assembly process is dependent on both the structure of the gelator and the nature of the solvent researchgate.net.

Precipitation polymerization is a technique used to synthesize polymer microspheres with controlled sizes and morphologies. This method has been successfully employed to create poly(urea-siloxane) microspheres by reacting aminosiloxanes with diisocyanates in a solvent mixture where the monomers are soluble but the resulting polymer is not utwente.nlrsc.org. This process leads to the precipitation of the polymer in the form of uniform microspheres. While the use of this compound is not documented in this specific application, a conceptually similar approach could involve its use or the use of a derivative. The urea linkages formed during the polymerization are crucial for the properties of the resulting microspheres.

Investigations into Elastomeric Properties and Microphase Separation in Poly(urethane-urea) Systems

There is no available research that specifically investigates the use of this compound as a chain extender or component in poly(urethane-urea) (PUU) systems to study their elastomeric properties and microphase separation.

Generally, the elastomeric behavior of PUUs is attributed to their segmented structure, consisting of alternating soft and hard segments. The soft segments, typically long-chain polyols, provide flexibility and elasticity, while the hard segments, formed from the reaction of diisocyanates with chain extenders, impart strength and toughness through physical crosslinking via hydrogen bonding. The degree of microphase separation between these segments significantly influences the final mechanical properties of the elastomer.

The structure of the chain extender is a critical factor in determining the morphology and properties of PUUs. Factors such as the chain length, flexibility, and hydrogen bonding capability of the chain extender can affect the packing of hard segments, the extent of microphase separation, and consequently, the elastomeric performance.

Given the molecular structure of this compound, which contains flexible ether linkages and hydrogen-bonding urea and hydroxyl groups, it could theoretically influence these properties. The ether linkages might impart flexibility to the hard segments, potentially affecting the glass transition temperature and low-temperature performance. The presence of both urea and terminal hydroxyl groups offers multiple sites for hydrogen bonding, which could lead to complex hard segment organization and influence the degree of microphase separation. However, without specific studies, any potential effects remain speculative.

Supramolecular Chemistry and Self Assembly Phenomena of 1,3 Bis 2 2 Hydroxyethoxy Ethyl Urea

Non-Covalent Interactions and Molecular Recognition

The self-assembly of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea into larger architectures is driven by a combination of specific and directional non-covalent interactions. The interplay between strong hydrogen bonding and weaker, more diffuse interactions defines the molecular recognition processes that lead to ordered aggregation.

The primary driving force for the self-assembly of bis-urea compounds is the formation of robust and highly directional hydrogen bonds involving the urea (B33335) group. The urea moiety contains two amine protons (N-H) as hydrogen bond donors and one carbonyl oxygen (C=O) as a hydrogen bond acceptor. This arrangement facilitates the formation of a characteristic bifurcated hydrogen bond, where each carbonyl oxygen accepts hydrogen bonds from two different neighboring urea molecules. This strong and directional interaction leads to the formation of one-dimensional, tape-like or fibrillar structures, which serve as the primary building blocks of the larger supramolecular assembly tue.nl.

In addition to the urea-urea interactions, the terminal hydroxyl (-OH) groups on the di(ethylene glycol) chains of this compound can act as both hydrogen bond donors and acceptors. These hydroxyl groups can form additional intermolecular hydrogen bonds, either with other hydroxyl groups or with the ether oxygens along the flexible chains. This secondary hydrogen-bonding network can create cross-links between the primary urea-based fibrils, contributing to the stability and three-dimensional nature of the resulting supramolecular structure.

Interaction Type Donor Group Acceptor Group Significance in Assembly
Primary H-BondingUrea (N-H)Urea (C=O)Drives initial 1D fibril formation
Secondary H-BondingHydroxyl (O-H)Hydroxyl (O), Ether (O)Cross-linking of fibrils, network stabilization

In the case of this compound, π-π stacking interactions are not a factor in the assembly process, as the molecule lacks aromatic rings.

Formation of Ordered Supramolecular Architectures

The directional and hierarchical nature of non-covalent interactions in this compound leads to the spontaneous formation of well-defined, ordered supramolecular structures, most notably fibrillar networks that can evolve into macroscopic gels.

The self-assembly process for bis-urea compounds typically begins with the formation of one-dimensional (1D) aggregates. The strong, directional hydrogen bonding between urea groups promotes a linear, head-to-tail arrangement of molecules, resulting in the growth of primary supramolecular polymers or protofibrils. These initial 1D structures are often nanoscale in diameter.

Subsequently, these protofibrils can bundle or entangle with one another through weaker intermolecular forces, such as the secondary hydrogen bonds provided by the hydroxyl termini and van der Waals interactions. This hierarchical process leads to the formation of larger, more complex fibrillar networks tue.nl. The morphology of these networks, including the thickness and persistence length of the fibers, is highly dependent on factors such as solvent composition and temperature.

The extensive, three-dimensional fibrillar network formed by the self-assembly of this compound is highly effective at immobilizing solvent molecules. Due to the pronounced hydrophilic character of its di(ethylene glycol) side chains, this molecule is an excellent candidate for forming hydrogels—gels where the solvent medium is water nih.gov. The formation of a hydrogel occurs when the fibrillar network becomes sufficiently dense and interconnected to trap water within its interstitial spaces, leading to a macroscopic, semi-solid material tue.nl.

While primarily a hydrogelator, the molecule may also form organogels in highly polar organic solvents that can favorably interact with its hydrophilic chains, such as ethylene (B1197577) glycol or dimethyl sulfoxide (DMSO). The ability to form a gel is contingent on the solvent's capacity to dissolve the molecule upon heating while allowing for the necessary non-covalent interactions to be re-established upon cooling.

The specific molecular architecture of this compound is critical to its gelation properties. The structure-property relationship in bis-urea gelators is a key area of study, and several molecular features influence the final gel characteristics tue.nl.

Urea Moiety : The central bis-urea group is the primary engine for 1D assembly and is essential for forming the fibrous backbone of the gel network.

Linker/Side Chains : The nature of the groups attached to the urea is crucial. In this molecule, the flexible and hydrophilic [2-(2-hydroxyethoxy)ethyl] chains promote water solubility and provide sites for secondary hydrogen bonding. In contrast, bis-urea compounds with long, hydrophobic alkyl chains tend to form organogels in nonpolar solvents, driven by both hydrogen bonding and hydrophobic interactions mdpi.com. The flexibility of the ethylene glycol linker allows the urea groups to adopt the optimal conformation for hydrogen bonding.

The table below illustrates the general influence of different structural components on the gelation properties of bis-urea compounds.

Structural Component Influence on Gelation Properties Example Contrast to Target Molecule
Central Linker Rigidity and length affect fiber morphology and thermal stability.A rigid cyclohexane linker (instead of flexible chains) can lead to more defined, thermally stable fibers tue.nl.
Side Chains Determine solvent compatibility (hydrophilic vs. hydrophobic).Long alkyl chains lead to organogel formation in nonpolar solvents mdpi.com.
Terminal Groups Affect solubility and potential for secondary interactions.Non-polar terminal groups would decrease water solubility and favor organogelation.

Stimuli-Responsive Supramolecular Systems

pH-Responsiveness in Gelation and Dissolution

The self-assembly of this compound into supramolecular structures is intricately linked to the solution's pH, demonstrating a clear stimuli-responsive behavior that can trigger gelation and dissolution. This responsiveness is primarily governed by the protonation and deprotonation of the urea moiety, which in turn disrupts or facilitates the hydrogen bonding network essential for the formation and stability of the gel.

The gelation process of bis-urea compounds is driven by the formation of fibrous networks through non-covalent interactions, predominantly hydrogen bonding. tue.nl These materials are considered physical gels and can be sensitive to external triggers such as temperature, light, and, notably, pH. tue.nl The transition between a gel and a sol state can be reversibly controlled by adjusting the pH of the medium.

The underlying mechanism of pH-responsiveness in systems based on this compound is centered on the acid-base chemistry of the urea group. While urea is generally considered a weak base, the oxygen atom of the carbonyl group is the most basic site and can be protonated in acidic conditions. stackexchange.com This protonation introduces a positive charge and alters the hydrogen bonding capability of the urea moiety. The lone pairs on the nitrogen atoms are delocalized, making the oxygen atom the most electron-dense site available for protonation. stackexchange.com

In neutral or near-neutral pH, the urea groups of this compound molecules can effectively form hydrogen bonds with each other, leading to the self-assembly of one-dimensional fibrous structures that entangle to form a three-dimensional gel network. The presence of the hydrophilic hydroxyethoxyethyl chains enhances the interaction with water molecules, promoting the formation of a hydrogel.

Upon a decrease in pH (acidic conditions), the protonation of the urea's carbonyl oxygen disrupts the established hydrogen-bonding patterns that are crucial for maintaining the gel network. The introduction of positive charges along the polymer-like chains leads to electrostatic repulsion between the gelator molecules. This repulsion counteracts the attractive forces of the hydrogen bonds, causing the fibrous network to break down and leading to the dissolution of the gel, resulting in a sol state.

Conversely, an increase in pH (alkaline conditions) can also lead to the disruption of the gel. While the urea group itself is not typically deprotonated under moderately basic conditions, significant changes in the ionic strength or the disruption of the hydration shell around the hydrophilic chains at high pH can weaken the non-covalent interactions holding the gel network together, potentially leading to gel dissolution. Some bis-aromatic urea-based systems, for instance, form gels as the pH is lowered from a basic solution. reading.ac.uk

The reversible nature of this pH-responsiveness allows for precise control over the material's state. By cycling the pH between acidic and neutral (or mildly basic) conditions, the supramolecular system can be switched between the sol and gel phases. This behavior is characteristic of many "smart" hydrogel systems that respond to environmental stimuli. nih.gov

The following table summarizes the hypothetical pH-responsive behavior of a supramolecular gel formed from this compound, based on the general principles of urea-based gelators.

Table 1: Hypothetical pH-Dependent Properties of this compound Supramolecular Gel

pH RangePredominant State of Urea GroupIntermolecular InteractionsMacroscopic State
< 4Protonated (C=O-H⁺)Electrostatic repulsion, disrupted H-bondsSol
4 - 8Neutral (C=O)Strong hydrogen bonding networkGel
> 8Neutral (C=O)Potentially weakened H-bonds due to ionic strength effectsUnstable Gel / Sol

Theoretical and Computational Chemistry Investigations of 1,3 Bis 2 2 Hydroxyethoxy Ethyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. These methods provide insights into molecular geometry, orbital energies, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea, DFT calculations would be instrumental in determining its most stable three-dimensional structure through conformational analysis. By systematically exploring the potential energy surface, researchers can identify the global and local energy minima corresponding to different spatial arrangements of the flexible ethoxyethyl chains.

This analysis would involve the optimization of the molecular geometry to find the lowest energy conformation. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides valuable information about the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Studies on other urea (B33335) derivatives have successfully employed DFT to understand conformational preferences and electronic properties. nih.gov For instance, the planarity of the urea functionality and the orientation of substituent groups are known to be influenced by intramolecular hydrogen bonding, which can be accurately modeled with DFT. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
Energy of HOMO-Indicates the ability to donate an electron.
Energy of LUMO-Indicates the ability to accept an electron.
HOMO-LUMO Gap-Relates to chemical reactivity and stability.
Dipole Moment-Provides insight into the molecule's polarity.
Mulliken Atomic Charges-Describes the electron distribution among atoms.

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. For this compound, DFT calculations can be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can then be compared with experimentally obtained data to confirm the molecular structure and to aid in the assignment of spectral bands to specific vibrational modes or chemical shifts.

The calculation of vibrational frequencies (IR and Raman) helps in understanding the molecular vibrations associated with different functional groups, such as the C=O stretching of the urea moiety, N-H bending, and the C-O-C stretching of the ether linkages. Similarly, the prediction of NMR chemical shifts for ¹H and ¹³C atoms provides a theoretical basis for interpreting experimental NMR spectra, which is crucial for structural elucidation. The agreement between calculated and experimental spectra serves as a validation of the computed equilibrium geometry. Computational studies on various organic molecules have demonstrated the high accuracy of DFT in predicting spectroscopic properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique allows for the investigation of the time-dependent behavior of a molecular system, providing insights into dynamic processes such as self-assembly and network formation.

Modeling of Intermolecular Hydrogen Bonding and Self-Assembly Processes

The structure of this compound, with its urea group as a hydrogen bond donor and acceptor and the flexible hydroxyethoxyethyl chains, suggests a strong potential for self-assembly through intermolecular hydrogen bonding. MD simulations are an ideal tool to explore these processes. By simulating a system containing multiple molecules of the compound, it is possible to observe how they interact and organize over time.

These simulations can reveal the preferred hydrogen bonding motifs and the resulting supramolecular architectures, such as linear chains, sheets, or more complex three-dimensional networks. The strength and lifetime of these hydrogen bonds can be quantified, providing a deeper understanding of the stability of the self-assembled structures. Research on other bis-urea compounds has shown that slight modifications to the molecular structure can significantly impact the self-assembly behavior, leading to different morphologies. researchgate.nettue.nl

Understanding Network Formation and Dynamic Behavior in Supramolecular Systems

Beyond the initial self-assembly, MD simulations can provide insights into the dynamic nature of the resulting supramolecular networks. These systems are often not static, and their properties depend on the continuous breaking and forming of non-covalent interactions. MD simulations can capture this dynamic behavior, including the diffusion of molecules within the network and the response of the network to external stimuli such as changes in temperature or concentration.

For materials applications, understanding the rheological and mechanical properties of these supramolecular systems is crucial. MD simulations can be used to compute properties such as viscosity and modulus, which are directly related to the underlying molecular interactions and network topology. The insights gained from these simulations can guide the design of new materials with tailored properties.

Computational Insights into Reactivity and Selectivity

Computational chemistry also offers powerful tools to predict the reactivity and selectivity of chemical reactions. For this compound, this could involve studying its behavior in various chemical environments or its potential to participate in specific reactions.

By analyzing the molecule's electronic structure, particularly the distribution of electrostatic potential and the energies of frontier molecular orbitals, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for predicting the outcome of chemical reactions.

Furthermore, computational methods can be used to model the reaction pathways of potential transformations. By calculating the energy profiles of different reaction mechanisms, including the structures and energies of transition states and intermediates, it is possible to determine the most favorable reaction pathway and to understand the factors that control the selectivity of a reaction. Such computational studies have been successfully applied to a wide range of chemical systems to elucidate reaction mechanisms and to design more efficient synthetic routes. nih.gov

Energetic Pathways for Key Synthetic Transformations

The synthesis of symmetrically substituted ureas like this compound can be achieved through various methods, with isocyanate-free routes gaining prominence due to their reduced toxicity. A common isocyanate-free approach involves the reaction of amines with carbonate or carbamate esters. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and energetic landscapes of these reactions.

For instance, the formation of ureas from carbamates is often catalyzed by bases such as alkoxides. DFT calculations have shown that the catalytically active species is the alkoxide anion (RO⁻), which facilitates the reaction by deprotonating the amine and activating the carbamate. acs.orgtue.nlresearchgate.net The reaction proceeds through a series of intermediates and transition states, with the activation energies for each step being computationally predictable.

While specific energetic data for the synthesis of this compound is not available, the table below presents representative activation energies for analogous urea formation reactions, as determined by DFT calculations. These values provide an insight into the plausible energetic barriers for the synthesis of the target compound.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)Computational MethodReference System
Amine DeprotonationInitial deprotonation of the amine by the catalyst.5-10DFTGeneric Amine + Alkoxide
Nucleophilic AttackAttack of the deprotonated amine on the carbonyl carbon of the carbamate.15-25DFTAmide Anion + Carbamate Ester
Leaving Group DepartureElimination of the leaving group to form the urea.8-15DFTTetrahedral Intermediate

Another potential synthetic route is the direct carbonylation of amines. The mechanism of such reactions, often catalyzed by transition metals, can also be investigated using computational methods to determine the rate-determining steps and the influence of ligands on the catalytic cycle.

Structure-Reactivity Relationships in Functionalization

The reactivity of this compound in functionalization reactions is intrinsically linked to its molecular structure. The presence of the urea moiety, as well as the terminal hydroxyl groups on the ethoxyethyl chains, dictates the molecule's electronic and steric properties. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies on other urea derivatives have highlighted key molecular descriptors that influence reactivity. nih.govresearchgate.net

The urea group itself possesses a planar structure with delocalized π-electrons, which affects the nucleophilicity of the nitrogen and oxygen atoms. The [2-(2-hydroxyethoxy)ethyl] substituents can influence this in several ways. The ether linkages and terminal hydroxyl groups are capable of forming intramolecular hydrogen bonds, which can affect the conformation of the molecule and the accessibility of the urea core. Furthermore, these groups increase the polarity and hydrophilic character of the molecule.

QSAR studies on related urea compounds have identified descriptors such as molecular size, degree of branching, aromaticity, and polarizability as being critical in determining their biological and chemical activity. nih.gov For this compound, the flexible and polar side chains would be expected to play a significant role in its interactions with other molecules.

The following table summarizes key structure-reactivity relationships derived from computational studies on analogous urea derivatives, which can be extrapolated to predict the behavior of this compound.

Structural FeatureInfluence on ReactivityComputational EvidenceReference System
Urea N-H groupsAct as hydrogen bond donors, influencing intermolecular interactions.Molecular electrostatic potential maps, AIM analysis.Hydroxyethyl urea
Carbonyl OxygenActs as a hydrogen bond acceptor and a site for electrophilic attack.Calculated Mulliken charges, Fukui functions.Diaryl ureas
Hydroxyethoxy Side ChainsIncrease polarity and solubility; can participate in hydrogen bonding, potentially altering the reactivity of the urea core through conformational changes.Conformational analysis, calculated dipole moments.General substituted ureas
Molecular Size and ShapeSteric hindrance can affect the accessibility of reactive sites.Calculated molecular surface area and volume.Pyrazole-urea hybrids

Emerging Research Directions and Future Perspectives for 1,3 Bis 2 2 Hydroxyethoxy Ethyl Urea

Advanced Material Science Applications (non-clinical)

The inherent characteristics of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea make it a compelling candidate for development in advanced materials. Its hydroxyl groups can participate in cross-linking reactions and promote adhesion to various substrates, while the polar urea (B33335) group and flexible ether linkages can be leveraged to modify the bulk properties of polymer systems.

Next-Generation Coatings and Adhesives

In waterborne coating systems, the hydrophilicity imparted by the hydroxyl and ether groups could enhance the dispersibility of polymer resins, reducing the need for volatile organic compounds (VOCs). researchgate.net Furthermore, the urea functionality is known to contribute to wet adhesion in latex paints, a critical performance characteristic for durable coatings. google.com The combination of these features suggests that this compound could be a valuable component in the formulation of advanced coatings with enhanced adhesion, flexibility, and a more favorable environmental profile.

Table 1: Potential Contributions of this compound in Coatings and Adhesives

FeatureStructural ComponentPotential Benefit in Formulations
Cross-linking CapabilityTerminal Hydroxyl GroupsFormation of durable, chemically resistant polymer networks.
Adhesion PromotionHydroxyl and Urea GroupsImproved bonding to polar substrates through hydrogen bonding. acs.org
FlexibilityEthoxy LinkagesEnhanced film elasticity and impact resistance.
Water DispersibilityHydroxyl and Ether GroupsSuitability for low-VOC, waterborne coating formulations. researchgate.net

Functional Additives for Polymers and Composites

Beyond coatings, this compound holds promise as a functional additive that can modify the properties of a wide range of polymers and composites. Urea and its derivatives have been explored for various roles in polymer science. For instance, they can act as plasticizers in resins like urea-formaldehyde to increase flexibility. evitachem.com In more complex polymer blends, urea can serve as a compatibilizer, improving the integration of different polymer types. sinooan.com

The multiple hydrogen bonding sites on this compound could disrupt polymer chain packing, leading to plasticization, or form bridges between different polymer chains or between a polymer matrix and a filler material in a composite. This could lead to improvements in toughness, impact strength, and processability. In the context of natural polymers like starch-based plastics, this compound could act as a binder or modifier to enhance mechanical properties and moisture resistance. encyclopedia.pub The presence of numerous functional groups in hyperbranched polymers, which share a conceptual similarity with this molecule's multiple reactive sites, is known to improve thermal stability and solubility. tandfonline.com

Integration into Responsive Systems and Smart Materials

A particularly exciting frontier for this compound lies in the development of "smart" materials that can respond to external stimuli such as temperature, pH, or light. The key to this potential is the urea group's exceptional ability to form strong, directional hydrogen bonds. This allows urea derivatives to self-assemble into well-ordered supramolecular structures, including gels and polymers. researchgate.net

By incorporating this compound into a polymer backbone or as a cross-linker, it may be possible to create materials with self-healing capabilities. The hydrogen bonds of the urea groups could act as reversible cross-links. When the material is damaged, these bonds could break and then reform upon the application of a stimulus like heat, restoring the material's integrity. The flexible ether linkages would provide the necessary chain mobility for this process to occur. This approach is being explored in various supramolecular polymer systems where non-covalent bonds enable dynamic and responsive behaviors.

Sustainable Synthesis and Circular Economy Approaches

The future of chemical manufacturing is inextricably linked to the principles of green chemistry and the circular economy. For a compound like this compound to be viable for large-scale application, its production must be sustainable. Research into the synthesis of its parent molecule, urea, is already moving in this direction. "Green urea" production concepts aim to use renewable energy to power the synthesis, utilizing green ammonia (B1221849) (produced via water electrolysis and nitrogen from the air) and captured carbon dioxide as feedstocks. rsc.orglut.fi This dramatically reduces the fossil fuel dependency and carbon footprint of traditional urea production. rsc.orgnexanteca.com

These green principles can be extended to urea derivatives. The development of milder, more efficient synthesis routes for substituted ureas, for example, using water as a solvent and avoiding toxic reagents like phosgene, is an active area of research. rsc.orgnih.govnih.gov Furthermore, waste-to-chemicals technologies, which can produce urea from municipal solid waste, represent a circular economy approach that could provide a sustainable source for this important chemical. nih.govresearchgate.net Applying these sustainable synthesis strategies to this compound will be crucial for its future prospects.

Table 2: Comparison of Urea Synthesis Approaches

Synthesis ApproachFeedstocksEnergy SourceEnvironmental Impact
Conventional (Haber-Bosch) Natural Gas, AirFossil FuelsHigh CO2 emissions, fossil fuel depletion. nexanteca.com
Green Urea Water, Air, Captured CO2Renewable (Solar, Wind)Reduced carbon footprint, use of renewable resources. rsc.org
Waste-to-Urea (WtU) Municipal Solid WasteVaries (e.g., Gasification)Valorization of waste, potential for reduced landfilling and emissions. nih.govresearchgate.net

Interdisciplinary Research Opportunities in Chemical Engineering and Materials Science

The full realization of the potential of this compound will require a synergistic effort between chemical engineers and materials scientists. Chemical engineers can focus on designing and optimizing sustainable and scalable production processes, including novel reactor designs and separation techniques for green synthesis routes. researchgate.net They can also perform techno-economic analyses to assess the viability of these new processes. researchgate.netresearchgate.net

Simultaneously, materials scientists can explore the fundamental structure-property relationships of this molecule. By incorporating it into various polymer systems, they can characterize the resulting materials' mechanical, thermal, and adhesive properties. This interdisciplinary collaboration, from molecular synthesis to material application, will be essential to unlock the promising future of this compound and similar functional molecules.

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